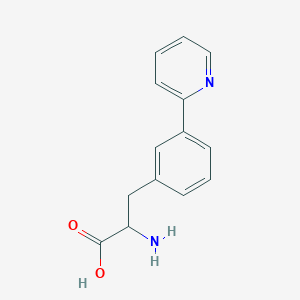
3-(2-Pyridyl)-DL-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Pyridyl)-DL-phenylalanine is an organic compound that features both a pyridine ring and a phenylalanine moiety This compound is of interest due to its unique structural properties, which combine the characteristics of both aromatic systems and amino acids
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Pyridyl)-DL-phenylalanine typically involves the coupling of a pyridine derivative with a phenylalanine precursor. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between the pyridine and phenylalanine moieties . This reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and requires a boron reagent like phenylboronic acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: 3-(2-Pyridyl)-DL-phenylalanine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (for halogenation) or nitro compounds (for nitration) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyridine ring typically yields pyridine N-oxides, while reduction can produce various hydrogenated derivatives.
科学研究应用
3-(2-Pyridyl)-DL-phenylalanine has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its amino acid structure.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific receptors or enzymes.
作用机制
The mechanism of action of 3-(2-Pyridyl)-DL-phenylalanine depends on its specific application. In biological systems, it may interact with enzymes or receptors through its amino acid moiety, potentially inhibiting or activating specific pathways . The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions that can alter its reactivity and function.
相似化合物的比较
3-(2-Pyridyl)pyrazole: This compound also features a pyridine ring but is combined with a pyrazole moiety.
1,3-Di(2-pyridyl)benzene: This compound has two pyridine rings attached to a benzene core and is used in similar applications, such as in the development of ligands for metal complexes.
Uniqueness: 3-(2-Pyridyl)-DL-phenylalanine is unique due to its combination of a pyridine ring and an amino acid structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in both organic synthesis and biological research.
生物活性
3-(2-Pyridyl)-DL-phenylalanine is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of phenylalanine with pyridine derivatives. Various methodologies have been reported, including the use of specific catalysts and reaction conditions to optimize yield and purity. For instance, a study reported using potassium tert-butoxide in tert-butanol as an effective method for synthesizing related pyridine compounds .
Antimicrobial Properties
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For example, certain aluminum complexes of this compound have shown superior antibacterial effects against pathogens like Pseudomonas aeruginosa and Streptococcus aureus, indicating potential applications in treating bacterial infections .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. It has been noted that modifications in the structure of phenylalanine can influence its interaction with neurotransmitter systems. Specifically, studies on related compounds suggest that they may modulate opioid receptor activity, which is crucial for pain management .
Phenylketonuria (PKU) Treatment
In the context of metabolic disorders such as phenylketonuria (PKU), this compound has been explored as a pharmacological chaperone. This role is critical as PKU is characterized by a deficiency in phenylalanine hydroxylase, leading to toxic levels of phenylalanine. Compounds similar to this compound have shown promise in stabilizing the enzyme and restoring its activity, thus potentially mitigating the neurotoxic effects associated with elevated phenylalanine levels .
Case Study 1: Antibacterial Activity
A recent study focused on synthesizing aluminum complexes of this compound and evaluating their antibacterial efficacy. The results indicated that these complexes not only inhibited bacterial growth effectively but also displayed minimal cytotoxicity towards human cells, suggesting a favorable therapeutic index for potential drug development .
Case Study 2: Neuropharmacological Applications
Another investigation assessed the effects of various phenylalanine derivatives on opioid receptors. It was found that specific structural modifications enhanced binding affinity to μ-opioid receptors, which could lead to novel analgesics with reduced side effects compared to traditional opioids . This highlights the therapeutic potential of this compound in pain management.
Research Findings
| Study Focus | Key Findings | Implications |
|---|---|---|
| Antimicrobial Activity | Significant inhibition of Pseudomonas aeruginosa and Streptococcus aureus by aluminum complexes | Potential for new antibacterial agents |
| Neuropharmacology | Enhanced binding to μ-opioid receptors with specific modifications | Development of safer analgesics |
| PKU Treatment | Stabilization of phenylalanine hydroxylase activity | New therapeutic approaches for PKU |
属性
分子式 |
C14H14N2O2 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
2-amino-3-(3-pyridin-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c15-12(14(17)18)9-10-4-3-5-11(8-10)13-6-1-2-7-16-13/h1-8,12H,9,15H2,(H,17,18) |
InChI 键 |
NONOWZDEZLPCGN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=CC=CC(=C2)CC(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















